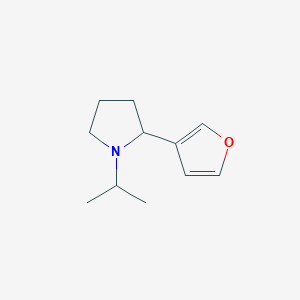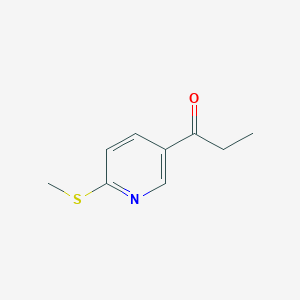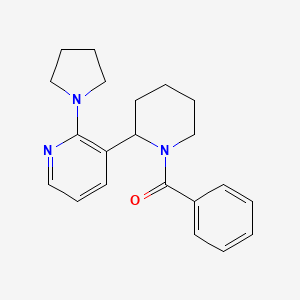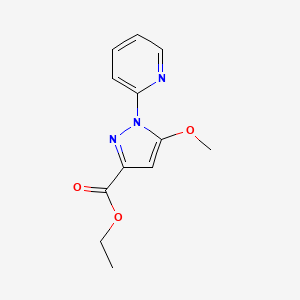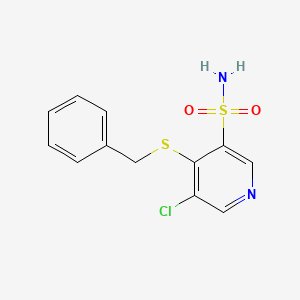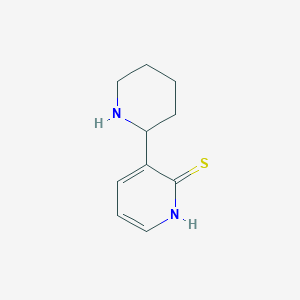![molecular formula C17H14O4S B11804295 6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Benzyloxy)-5-methoxybenzo[b]thiophen-2-carbonsäure umfasst in der Regel die folgenden Schritte:
Bildung des Benzo[b]thiophen-Kerns: Dies kann durch verschiedene Methoden wie die Gewald-Reaktion, die Paal-Knorr-Synthese oder die Fiesselmann-Reaktion erfolgen.
Einführung der Benzyloxy- und Methoxygruppen: Diese Gruppen werden in der Regel durch Substitutionsreaktionen mit geeigneten Reagenzien wie Benzyl-bromid und Methoxy-Reagenzien unter basischen Bedingungen eingeführt.
Carboxylierung: Die Carbonsäuregruppe wird durch Carboxylierungsreaktionen eingeführt, häufig unter Verwendung von Kohlendioxid in Gegenwart einer Base.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie umfassen .
Chemische Reaktionsanalyse
Reaktionstypen
6-(Benzyloxy)-5-methoxybenzo[b]thiophen-2-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die Benzyloxy- und Methoxygruppen können durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogenide (z. B. Benzyl-bromid) und Basen (z. B. Natriumhydrid) werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aldehyden führen kann .
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-5-methoxybenzo[b]thiophen-2-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Es wird auf seine mögliche Verwendung in der Arzneimittelentwicklung untersucht, insbesondere für seine entzündungshemmenden und schmerzlindernden Wirkungen.
Industrie: Es wird bei der Entwicklung von organischen Halbleitern und anderen fortschrittlichen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-(Benzyloxy)-5-methoxybenzo[b]thiophen-2-carbonsäure umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides (e.g., benzyl bromide) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(Benzyloxy)-6-methoxybenzo[b]thiophen-2-carbonsäuremethylester
- 3-Chlor-benzo[b]thiophen-2-carbonsäure
- 3-Chlor-6-methylbenzo[b]thiophen-2-carbonsäure
Einzigartigkeit
6-(Benzyloxy)-5-methoxybenzo[b]thiophen-2-carbonsäure ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein von sowohl Benzyloxy- als auch Methoxygruppen sowie die Carbonsäurefunktionalität bietet ein vielseitiges Gerüst für weitere chemische Modifikationen und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C17H14O4S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
5-methoxy-6-phenylmethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O4S/c1-20-13-7-12-8-16(17(18)19)22-15(12)9-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
UXBFWXWXLWWUBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


